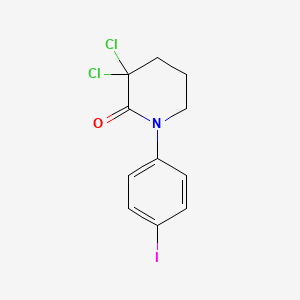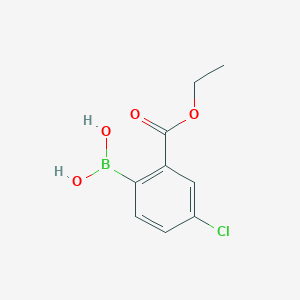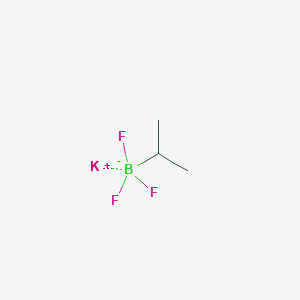
Potassium isopropyltrifluoroborate
Übersicht
Beschreibung
Potassium isopropyltrifluoroborate is a significant biomedical product with multifaceted applications in the alleviation of numerous ailments . It functions as a versatile reagent, facilitating the synthesis of intricate organic compounds and pharmaceutical intermediates . It is an organotrifluoroborate that can be used as a reagent in various reactions .
Synthesis Analysis
Potassium isopropyltrifluoroborate can be used in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It can also be used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .Molecular Structure Analysis
The molecular formula of Potassium isopropyltrifluoroborate is CHBFK . It has an average mass of 149.992 Da and a monoisotopic mass of 150.022995 Da .Chemical Reactions Analysis
Potassium isopropyltrifluoroborate is used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It is also used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .Physical And Chemical Properties Analysis
Potassium isopropyltrifluoroborate is a solid with a molecular weight of 149.99 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Photoelectrochemical C-H Alkylation Reaction
- Application Summary : Potassium isopropyltrifluoroborate is used as a reagent in the photoelectrochemical C-H alkylation reaction .
- Methods of Application : This process involves using transition-metal photocatalysts . The exact experimental procedures and technical details would depend on the specific reaction conditions and the photocatalyst used.
Preparation of 2-isopropyl-4-methylquinoline
- Application Summary : Potassium isopropyltrifluoroborate is used to prepare 2-isopropyl-4-methylquinoline .
- Methods of Application : This compound is prepared by reacting Potassium isopropyltrifluoroborate with 4-methylquinoline (also known as lepidine) in the presence of a photocatalyst .
Suzuki-Miyaura Cross-Coupling Reaction
- Application Summary : Potassium isopropyltrifluoroborate can be employed as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction .
- Methods of Application : This reaction typically involves the use of a palladium catalyst . The exact experimental procedures and technical details would depend on the specific reaction conditions and the palladium catalyst used.
- Results or Outcomes : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key process in organic synthesis. The exact results, including any quantitative data or statistical analyses, would depend on the specific reaction conditions and the palladium catalyst used .
Safety And Hazards
Potassium isopropyltrifluoroborate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Relevant Papers Potassium isopropyltrifluoroborate has been mentioned in various papers. For instance, it has been used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It has also been discussed in the context of the Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .
Eigenschaften
IUPAC Name |
potassium;trifluoro(propan-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BF3.K/c1-3(2)4(5,6)7;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSGFLKVWWQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635714 | |
| Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium isopropyltrifluoroborate | |
CAS RN |
1041642-13-0 | |
| Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium isopropyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




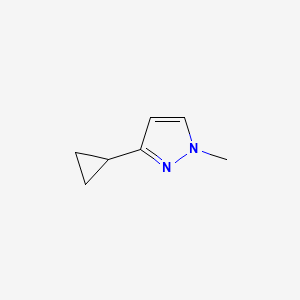

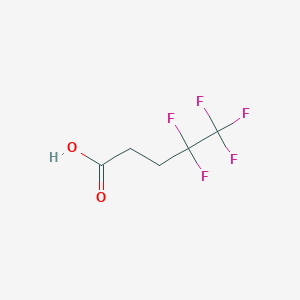
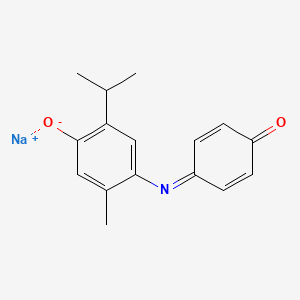

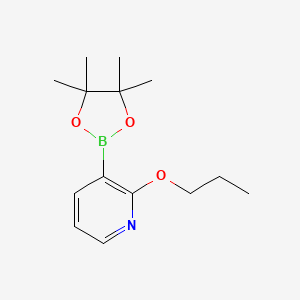
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1592868.png)

